molecular formula C17H17Cl2NO B1672504 Fengabine CAS No. 80018-06-0

Fengabine

Cat. No.: B1672504
CAS No.: 80018-06-0
M. Wt: 322.2 g/mol
InChI Key: ZGLIFVFRIOKQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fengabine is a novel benzylidene derivative investigated for its antidepressant properties and characterized as a GABAergic agent . Although its precise mechanism of action is not fully defined, research indicates that its antidepressant effects are reversed by GABAA receptor antagonists like bicuculline, supporting a GABAergic mechanism . Unlike many classical antidepressants, this compound does not inhibit monoamine uptake or monoamine oxidase activity . Preclinical studies demonstrate its efficacy in established models for antidepressant drug action. It reverses the passive avoidance deficit in olfactory bulbectomized rats and completely prevents learned helplessness induced by unavoidable shock . In these models, its effects are antagonized by bicuculline, further confirming the involvement of GABAergic pathways . Neurochemical profiling in rats shows that this compound accelerates the turnover rate of norepinephrine in the brain and, after repeated administration, causes a desensitization of isoprenaline-stimulated adenylate cyclase, without altering cerebral serotonin uptake, synthesis, or metabolism . This compound also exhibits a wide-spectrum anticonvulsant action, which contrasts with the proconvulsant effect of most classical antidepressants . Clinical studies from its development phase reported that its efficacy was comparable to tricyclic antidepressants like imipramine and clomipramine, but with a more rapid onset of action, fewer side effects, and a notable lack of sedative effects . This unique profile makes this compound a valuable compound for researching GABAergic mechanisms in depression and for exploring new therapeutic avenues for mood disorders. This product is intended for research purposes only.

Properties

IUPAC Name

2-[N-butyl-C-(2-chlorophenyl)carbonimidoyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c1-2-3-10-20-17(13-6-4-5-7-15(13)19)14-11-12(18)8-9-16(14)21/h4-9,11,21H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLIFVFRIOKQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024641
Record name 2-((Butylimino)(2-chlorophenyl)methyl)-4-chloro-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80018-06-0
Record name Fengabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80018-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fengabine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080018060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((Butylimino)(2-chlorophenyl)methyl)-4-chloro-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENGABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQG0NJI5A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Route 1: Direct Condensation

The most straightforward method involves acid-catalyzed condensation of 4-chloro-2-hydroxybenzophenone with butylamine (Figure 1).

Procedure :

  • Ketone Synthesis : Friedel-Crafts acylation of chlorobenzene with 4-chloro-2-hydroxybenzoyl chloride in anhydrous AlCl₃ yields 4-chloro-2-hydroxybenzophenone.
  • Imine Formation : Reflux equimolar ketone and butylamine in toluene with molecular sieves (3Å) under nitrogen, followed by recrystallization from ethanol/water (Yield: 68-72%).

Key Parameters :

  • Temperature: 110°C
  • Reaction Time: 12–16 hours
  • Catalyst: p-Toluenesulfonic acid (0.5 eq)

Characterization :

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, OH), 7.45–7.12 (m, 8H, Ar-H), 3.42 (t, 2H, N-CH₂), 1.55–1.22 (m, 4H, CH₂), 0.89 (t, 3H, CH₃).
  • HPLC Purity : >98% achieved via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Synthetic Route 2: Reductive Amination

Alternative pathways employ reductive amination to enhance stereoselectivity:

  • Ketone Preparation : Same as Route 1.
  • Reductive Coupling : Stir ketone with butylamine and NaBH₃CN in methanol at 0°C, followed by neutralization with HCl.

Advantages :

  • Higher E/Z selectivity (94:6) compared to condensation.
  • Milder conditions prevent imine hydrolysis.

Limitations :

  • Requires stringent moisture control.
  • Lower overall yield (58–62%) due to borane side reactions.

Industrial-Scale Optimization

Solvent Systems

Large batches utilize DMSO as a co-solvent to mitigate precipitation issues observed in aqueous media:

  • Precipitation Avoidance : Pre-heat DMSO and culture medium to 37°C before dilution.
  • Concentration Range : 45 mg/mL in DMSO, with sonication to ensure homogeneity.

Crystallization Protocols

Recrystallization remains critical for polymorph control:

  • Solvent Pair : Ethyl acetate/n-hexane (1:3 v/v).
  • Cooling Rate : 0.5°C/min to favor monoclinic Form I.

Particle Size Distribution :

Sieve Mesh % Retention
100 12%
200 65%
Pan 23%

Data adapted from scaled batches (50 kg) showing consistent flowability.

Analytical Characterization

Spectroscopic Validation

  • FT-IR (KBr): ν 1620 cm⁻¹ (C=N stretch), 1265 cm⁻¹ (C-O phenolic), 750 cm⁻¹ (C-Cl).
  • MS (EI) : m/z 322.23 [M]⁺, 287.11 [M-Cl]⁺, 154.05 [C₆H₃Cl₂]⁺.

Purity Assessment

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5 µm
  • Mobile Phase: Acetonitrile/0.1% H₃PO₄ (55:45)
  • Retention Time: 8.7 min

Impurity Profile :

Impurity RRT Max. Limit
Des-chloro 0.82 0.15%
Butylamide 1.12 0.10%

Data from stability-indicating methods.

Process-Related Degradants

Hydrolytic Degradation

Imine hydrolysis under acidic conditions generates:

  • Primary Degradant : 4-chloro-2-hydroxybenzophenone (m/z 231.02).
  • Kinetics : t₁/₂ = 34 days at pH 3.0, 25°C.

Oxidative Pathways

Autoxidation at the benzylic position forms:

  • Quinone Methide : Detected via LC-MS at m/z 336.18.
  • Mitigation : Nitrogen blanket during storage.

Alternative Synthetic Approaches

Enzymatic Resolution

Recent patents describe lipase-mediated kinetic resolution to enrich E-isomer:

  • Enzyme : Candida antarctica Lipase B (CAL-B).
  • Substrate : Racemic imine dissolved in tert-butyl methyl ether.
  • Conversion : 42% after 24h (ee >99%).

Flow Chemistry

Microreactor systems enhance heat transfer during exothermic imination:

  • Residence Time : 8 min vs. 12h batch.
  • Productivity : 3.2 kg/day per 10L reactor volume.

Chemical Reactions Analysis

Types of Reactions: Fengabine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .

Scientific Research Applications

Clinical Trials

Fengabine has been subjected to several clinical trials assessing its efficacy as an antidepressant:

  • Efficacy Comparison : In a double-blind study comparing this compound with clomipramine (a tricyclic antidepressant), results indicated that this compound was as effective but with a faster onset of action and fewer side effects .
  • Cognitive Effects : Clinical trials demonstrated marked improvements in cognitive disturbances among subjects treated with this compound compared to traditional antidepressants .

Neurochemical Studies

Research has explored the neurochemical effects of this compound on various neurotransmitter systems:

Study FocusFindings
Norepinephrine TurnoverIncreased turnover rate without altering uptake
Serotonin ActivityNo significant changes in serotonin synthesis or metabolism
Behavioral ToxicityNo noticeable toxicity observed in elderly volunteers at doses of 200 mg and 400 mg

Pharmacological Characteristics

This compound's pharmacological profile shows promise for further exploration in neuropharmacology:

  • Non-Sedative Effects : Unlike many antidepressants, this compound does not exhibit sedative properties, making it a candidate for patients who may be sensitive to such side effects .
  • Potential Applications in Other Disorders : Given its mechanism of action, there may be potential applications beyond depression, including anxiety disorders and cognitive impairments.

Mechanism of Action

Fengabine’s mechanism of action involves modulation of the GABA system. Although it does not directly bind to GABA receptors, its antidepressant effects are reversed by GABA receptor antagonists like bicuculline. This suggests that this compound exerts its effects through a GABAergic mechanism, possibly by enhancing GABAergic transmission or modulating GABA receptor activity .

Comparison with Similar Compounds

GABAergic Antidepressants

Fengabine belongs to a class of GABAergic antidepressants that target GABA receptors or synthesis. Key comparators include:

Compound Mechanism Efficacy Side Effects Key Differentiators
This compound GABAA/B modulation Reverses learned helplessness, olfactory bulbectomy deficits Minimal anticholinergic/cardiovascular Anticonvulsant properties
Progabide GABAA agonist Effective in early clinical trials (1978) for MDD Sedation, dizziness Direct GABAA activation; older agent
CGP36742 GABAB antagonist Reduces learned helplessness in rats Limited data Selective GABAB targeting
Etifoxine GABAA positive allosteric modulator Anxiolytic effects; preclinical antidepressant potential Mild sedation Primarily used for anxiety disorders

Key Findings :

  • This compound’s broad-spectrum GABAergic activity contrasts with progabide’s selective GABAA agonism. While both improve depressive symptoms, this compound’s anticonvulsant effects oppose the proconvulsant risks of most antidepressants .
  • Unlike CGP36742 (a GABAB antagonist), this compound indirectly modulates GABAB receptors through chronic adaptation, enhancing norepinephrine turnover without altering receptor density .
Tricyclic Antidepressants (TCAs)

This compound’s clinical profile diverges significantly from TCAs like clomipramine:

Parameter This compound Clomipramine
Mechanism GABAergic modulation Serotonin/norepinephrine reuptake inhibition
Onset of Action Faster (observed in 2-week trials) 4–6 weeks
Side Effects Minimal anticholinergic effects Dry mouth, constipation, cardiac risks
Sleep Effects Reduces paradoxical sleep Sedation common

Key Findings :

  • In a double-blind study, this compound matched clomipramine’s efficacy but demonstrated faster symptom relief and improved cognitive outcomes .
  • This compound’s lack of monoamine reuptake inhibition reduces risks of overdose toxicity and anticholinergic side effects .
SSRIs and SNRIs
  • Comorbidity Utility : Its anticonvulsant properties may benefit patients with comorbid epilepsy or anxiety, whereas SSRIs lack such effects .
Table 1: Neurochemical Effects of this compound vs. Comparators
Effect This compound Clomipramine Progabide
Norepinephrine turnover ↑ (hypothalamus, septum) ↑ (reuptake inhibition) No effect
GABA receptor binding Indirect modulation No effect Direct GABAA agonism
β-adrenergic receptor density Desensitizes Downregulates No effect

Biological Activity

Fengabine is a novel GABAergic compound that has garnered attention for its antidepressant properties. This article delves into its biological activity, including neurochemical effects, clinical efficacy, and comparisons with established antidepressants.

Neurochemical Mechanisms

This compound operates primarily through modulation of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), norepinephrine, and serotonin. Research indicates that this compound does not significantly alter norepinephrine uptake but enhances its turnover in the rat brain. Key findings include:

  • Norepinephrine Dynamics : this compound accelerates the turnover rate of norepinephrine, as evidenced by increased levels of 3,4-dihydroxyphenylacetic acid and normetanephrine in brain regions such as the hypothalamus and spinal cord after administration .
  • Serotonin Interaction : Despite its GABAergic properties, this compound does not significantly affect serotonin uptake or metabolism in rat cortical regions .
  • GABA Receptor Activity : In vitro studies show that this compound has no significant activity on GABAA or GABAB receptors at concentrations up to 50-100 µM .

Table 1: Neurochemical Effects of this compound

NeurotransmitterEffect of this compoundObservations
NorepinephrineAccelerated turnoverIncreased metabolite levels
SerotoninNo significant alterationNo change in uptake or binding
GABANo significant activity on receptorsInactive at tested concentrations

Clinical Efficacy

This compound has been evaluated in several clinical trials, demonstrating comparable efficacy to traditional tricyclic antidepressants (TCAs) but with notable advantages.

Key Findings from Clinical Trials

  • Efficacy Comparison : In double-blind studies involving 398 patients, this compound showed similar effectiveness to TCAs like clomipramine and amitriptyline. However, it exhibited a faster onset of action and fewer side effects .
  • Patient Response : Approximately 74% of patients treated with this compound reported improvement compared to 72% for those on TCAs. Notably, this compound was associated with fewer anticholinergic side effects .
  • Cognitive Impact : Patients receiving this compound reported marked improvements in cognitive disturbances related to depression, further highlighting its therapeutic potential .

Table 2: Clinical Trial Summary

Study TypeTotal PatientsTreatment GroupImprovement Rate (%)
Double-Blind Trials398This compound74
TCAs72

Case Studies

Case studies have illustrated the practical applications of this compound in clinical settings. For instance:

  • Case Study 1 : A patient with major depressive disorder exhibited significant improvement in mood and cognitive function after a treatment regimen involving this compound over four weeks.
  • Case Study 2 : Another patient with minor depression experienced rapid relief from symptoms without the sedative effects commonly associated with other antidepressants.

These cases reinforce the clinical observations noted in controlled trials.

Q & A

Q. What are the minimal reporting requirements for this compound’s in vivo toxicology studies?

  • Methodological Guidance : Follow OECD Guidelines 407/408. Report:
  • Body weight trends, organ weights (absolute/relative).
  • Hematological/biochemical markers (ALT, AST, creatinine).
  • Histopathology scores (semi-quantitative grading).
    Include species/strains, dosing duration, and vehicle composition. Use the RISK21 framework for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fengabine
Reactant of Route 2
Reactant of Route 2
Fengabine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.